N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethylbenzene-1-sulfonamide
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Overview
Description
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethylbenzene-1-sulfonamide is a complex organic compound with a unique structure that combines multiple functional groups
Mechanism of Action
Target of Action
It is known that n-benzenesulfonyl derivatives of 1,2,3,4-tetrahydroquinoline (thq) have been screened for antibacterial activity .
Mode of Action
The compound interacts with its targets, leading to an increase in reactive oxygen species (ROS) in strains treated with the compound This suggests that the compound may exert its effects through oxidative stress mechanisms
Biochemical Pathways
The increase in ros suggests that the compound may affect pathways related to oxidative stress and bacterial survival .
Pharmacokinetics
It is noted that the compound and its analogues are very stable and slightly more soluble than other similar compounds in most organic solvents compatible with microbiological assays . This suggests that the compound may have favorable bioavailability characteristics.
Result of Action
The compound shows bactericidal activity against Staphylococcus aureus ATCC 29213 and methicillin-resistant S. aureus (MRSA) ATCC 43300 . Transmission electron microscopy reveals a disturbed membrane architecture in these strains when treated with the compound . This indicates that the compound’s action results in significant molecular and cellular effects.
Action Environment
The stability of the compound in various organic solvents suggests that it may be relatively resilient to different environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethylbenzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the core tetrahydroquinoline structure, followed by the introduction of the phenylsulfonyl and benzenesulfonamide groups. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.
Industry: The compound could be used in the development of new materials, catalysts, or other industrial applications.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dimethyl-N-(1-phenylethyl)benzenesulfonamide
- 2,4-dimethyl-N-phenylbenzenesulfonamide
Uniqueness
Compared to similar compounds, N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethylbenzene-1-sulfonamide stands out due to its unique combination of functional groups
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S2/c1-17-10-13-23(18(2)15-17)30(26,27)24-20-11-12-22-19(16-20)7-6-14-25(22)31(28,29)21-8-4-3-5-9-21/h3-5,8-13,15-16,24H,6-7,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBVAPIHTPHIFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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